molecular formula C8H7BrN2O4 B14617972 1-(2-Bromoethyl)-2,4-dinitrobenzene CAS No. 60680-77-5

1-(2-Bromoethyl)-2,4-dinitrobenzene

Cat. No.: B14617972
CAS No.: 60680-77-5
M. Wt: 275.06 g/mol
InChI Key: CGBCOLZPNHYVHK-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4-dinitrobenzene is a nitroaromatic compound featuring a bromoethyl substituent at the 1-position and nitro groups at the 2- and 4-positions of the benzene ring.

Properties

CAS No.

60680-77-5

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

1-(2-bromoethyl)-2,4-dinitrobenzene

InChI

InChI=1S/C8H7BrN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2

InChI Key

CGBCOLZPNHYVHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the ethyl group with a bromine atom .

Industrial Production Methods

Industrial production of 1-(2-Bromoethyl)-2,4-dinitrobenzene may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromoethyl)-2,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes. For instance, it acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes like glutathione transferase. This interaction can lead to the activation or inhibition of the enzyme, depending on the specific molecular context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their differences from 1-(2-Bromoethyl)-2,4-dinitrobenzene:

Compound Name Substituents/Modifications Molecular Weight (g/mol) LogP Key Applications/Properties Evidence Source
1-(2-Bromoethyl)-2,4-dinitrobenzene Bromoethyl, 2,4-dinitro Not explicitly stated N/A Inferred: Explosive precursors, organic synthesis N/A
1-(2-Bromoethyl)-2,4-dibromobenzene Bromoethyl, 2,4-dibromo 342.856 4.60 HPLC analysis; high lipophilicity
1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene Dimethoxyethyl, 2,4-dinitro 174.16 N/A Organic synthesis; lower molecular weight
2,2′,4,4′-Tetranitrodiphenylmethane Dinitrobenzyl + dinitrobenzene 348.22 N/A Fluorescent dye; melting point 175°C
1-Polymethyleneimino-2,4-dinitrobenzenes Amino groups (e.g., azetidinyl, piperidinyl) Variable N/A UV/1H NMR spectral studies; acid-sensitive
Key Observations:

Lipophilicity and Reactivity: The bromoethyl group in 1-(2-Bromoethyl)-2,4-dinitrobenzene likely increases lipophilicity compared to analogs with oxygen-containing substituents (e.g., dimethoxyethyl in ). This property may enhance membrane permeability in biological systems or solubility in nonpolar solvents.

Thermal Stability and Explosive Potential: Nitro groups at the 2- and 4-positions are common in explosives (e.g., 2,4-dinitrotoluene in ). The bromoethyl substituent may alter thermal stability compared to methyl or amino groups.

Analytical Behavior :

  • 1-(2-Bromoethyl)-2,4-dibromobenzene (LogP = 4.60) demonstrates the utility of reverse-phase HPLC for brominated aromatics. Similar methods could be applied to separate 1-(2-Bromoethyl)-2,4-dinitrobenzene, though retention times would differ due to nitro group polarity.

Toxicity and Environmental Impact

  • Nitroaromatic Toxicity: Nitro groups are associated with mutagenicity and environmental persistence. For example, 1,3-dinitrobenzene is classified as an explosive and toxicant .
  • Brominated Compounds: Bromine substituents often increase bioaccumulation risks.

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